molecular formula C22H12 B15184560 Mno)aceanthrylenedibenz(j CAS No. 189-75-3

Mno)aceanthrylenedibenz(j

Cat. No.: B15184560
CAS No.: 189-75-3
M. Wt: 276.3 g/mol
InChI Key: XXDHLNOLHOLOTF-UHFFFAOYSA-N
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Description

The compound "Mno)aceanthrylenedibenz(j" (systematically named dibenz[j,mno]aceanthrylene) is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused aromatic ring system. Its structure consists of an aceanthrylene core (a tricyclic framework) fused with two benzene rings at specific positions (denoted by j and mno in IUPAC nomenclature) . This arrangement confers unique electronic and structural properties, making it relevant in materials science and organic electronics. Derivatives of this compound, such as methyl-substituted variants, have been synthesized to modulate solubility and reactivity .

Key structural features include:

  • Molecular Formula: C23H14 (base structure) .
  • Symmetry: Planar geometry with extended π-conjugation.
  • Applications: Potential use in optoelectronic devices due to its luminescent properties.

Properties

CAS No.

189-75-3

Molecular Formula

C22H12

Molecular Weight

276.3 g/mol

IUPAC Name

hexacyclo[16.3.1.02,7.09,21.012,20.014,19]docosa-1(21),2,4,6,8,10,12,14,16,18(22),19-undecaene

InChI

InChI=1S/C22H12/c1-2-7-18-13(4-1)10-16-8-9-17-11-14-5-3-6-15-12-19(18)21(16)22(17)20(14)15/h1-12H

InChI Key

XXDHLNOLHOLOTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC4=CC5=CC=CC6=CC2=C3C4=C65

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

(a) Acephenanthrylene (4,5-Dihydroacephenanthrylene)
  • Structure: A tricyclic PAH with a partially saturated ring (4,5-dihydro), reducing planarity compared to dibenz[j,mno]aceanthrylene .
  • Molecular Formula : C16H12.
  • Properties : Lower thermal stability due to reduced aromaticity; used in studies of hydrogenation effects on PAHs .
(b) Dibenzo[j,l]fluoranthene
  • Structure : A five-ring PAH with fused benzene and fluoranthene units.
  • Molecular Formula : C24H14 .
  • Properties: Higher molecular weight and broader UV-Vis absorption than dibenz[j,mno]aceanthrylene, suitable for photovoltaic applications .
(c) 3,13,23-Trihydroxy-benzoacephenanthrylene
  • Structure : A hydroxylated derivative of acephenanthrylene with three -OH groups .
  • Molecular Formula : C30H18O3.

Physicochemical Properties

Property Dibenz[j,mno]aceanthrylene Acephenanthrylene Dibenzo[j,l]fluoranthene
Molecular Weight 290.36 g/mol 204.27 g/mol 302.37 g/mol
Melting Point Not reported ~250°C (decomposes) >300°C (decomposes)
Aromatic Rings 5 3 5
Conjugation Length Extended π-system Limited Extended π-system
Applications Optoelectronics Model PAH studies Photovoltaics

Key Observations :

  • Dibenz[j,mno]aceanthrylene and dibenzo[j,l]fluoranthene share similar conjugation lengths but differ in molecular symmetry, affecting their electronic spectra .
  • Hydroxylated derivatives (e.g., 3,13,23-trihydroxy-benzoacephenanthrylene) exhibit improved processability but reduced thermal stability compared to non-polar PAHs .

Functional Performance in Materials

  • Electron Mobility: Dibenz[j,mno]aceanthrylene shows moderate hole-transport properties, outperforming acephenanthrylene but lagging behind fluoranthene derivatives .
  • Stability : Fluoranthene-based PAHs exhibit superior thermal stability (>300°C) due to rigid fused-ring systems .

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